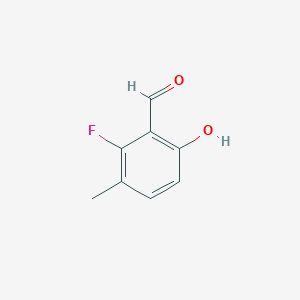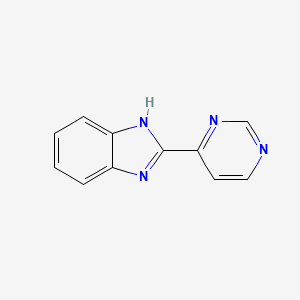
(R)-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide (2HCl salt) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is often associated with biological activity and pharmaceutical relevance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and methoxypropoxy groups, and the final coupling with the piperidin-3-yl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The fluoro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry
In chemistry, ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its quinoline core is known for its potential biological activity, making it a valuable tool in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system, due to its structural similarity to known pharmacologically active quinolines.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
作用机制
The mechanism of action of ®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine, are known for their biological activity.
Fluoroquinolones: A class of antibiotics that share the fluoroquinoline core, such as ciprofloxacin and levofloxacin.
Piperidine Derivatives: Compounds like piperidine itself or its derivatives, which are commonly used in pharmaceuticals.
Uniqueness
®-8-fluoro-N-isopropyl-4-(3-methoxypropoxy)-6-methyl-N-(piperidin-3-yl)quinoline-2-carboxamide stands out due to its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
属性
分子式 |
C23H34Cl2FN3O3 |
|---|---|
分子量 |
490.4 g/mol |
IUPAC 名称 |
8-fluoro-4-(3-methoxypropoxy)-6-methyl-N-piperidin-3-yl-N-propan-2-ylquinoline-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H32FN3O3.2ClH/c1-15(2)27(17-7-5-8-25-14-17)23(28)20-13-21(30-10-6-9-29-4)18-11-16(3)12-19(24)22(18)26-20;;/h11-13,15,17,25H,5-10,14H2,1-4H3;2*1H |
InChI 键 |
JMUSLJVWXFJKSI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)F)N=C(C=C2OCCCOC)C(=O)N(C3CCCNC3)C(C)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)




![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)

![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)

